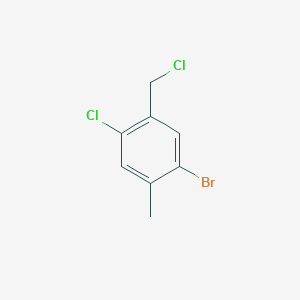

1-溴-4-氯-5-(氯甲基)-2-甲基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene is a halogenated aromatic compound that is not commonly produced in technical quantities but can be found in the environment. It is part of a broader class of organohalogens that can have both biogenic and anthropogenic origins. The presence of bromo- and chloro- substituents on the benzene ring suggests potential reactivity and applications in various organic transformations .

Synthesis Analysis

Synthesis of halogenated benzene derivatives often involves regioselective halogenation, as seen in the synthesis of 1,2-dibromobenzenes, which are valuable precursors for reactions based on the formation of benzynes . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination, indicating that similar strategies could be applied to synthesize the compound . The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration also highlights the potential for introducing various functional groups onto the benzene ring .

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often characterized by X-ray diffraction, as seen in the case of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene and 1-bromo-2,3,5,6-tetramethylbenzene . These studies reveal the crystal structures and conformations of the molecules, which can be significantly different in various crystalline environments. The presence of bromo- and chloro- substituents can lead to various intermolecular interactions, such as halogen bonding, which are important structural determinants .

Chemical Reactions Analysis

Halogenated benzene derivatives participate in a variety of chemical reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene leads to different bromination products, including the formation of bromomethyl groups . This suggests that the compound could also undergo similar bromination reactions. Additionally, the presence of bromo- and chloro- substituents can influence the reactivity towards the formation of other derivatives, as seen in the lack of reactivity of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene towards the formation of propellane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. The crystal structure determinations of various bromo- and bromomethyl-substituted benzenes reveal different packing motifs and intermolecular interactions, which can affect the compound's properties . Spectroscopic techniques such as Raman and FT-IR are used to investigate the molecular conformation and vibrational spectra, providing insights into the physical properties of these compounds . The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene demonstrate how solvents can influence the crystal structures and, consequently, the physical properties of these compounds .

科学研究应用

卤代化和衍生物形成

化合物1-溴-4-氯-5-(氯甲基)-2-甲基苯,通过溴化和氯化等过程,作为合成各种复杂分子的前体或中间体。这些过程涉及卤素原子对芳香化合物的区域选择性加成,导致一系列具有潜在应用的衍生物,包括材料科学和制药领域。在研究中展示了不同卤代化产物的分离和表征,包括涉及溴甲基基团的产物,展示了这类化合物在合成化学中的多功能性(Aitken et al., 2016)。

合成小分子拮抗剂

化合物如1-溴-4-氯-5-(氯甲基)-2-甲基苯被用于合成小分子拮抗剂,这些化合物可以抑制特定的生物过程。这些拮抗剂通常用于药物开发,特别是用于靶向人体中特定受体,如参与HIV-1感染的CCR5受体。合成涉及多个步骤,包括中间体的制备,溴化和进一步反应以产生最终的拮抗剂化合物(Cheng De-ju, 2015)。

分子支架的形成

卤代化合物,如1-溴-4-氯-5-(氯甲基)-2-甲基苯,用作构建更复杂分子结构的支架。这些支架在设计和合成分子受体中至关重要,这些受体在传感、催化和作为药物剂有应用。该过程涉及卤代化和随后的反应以引入不同的功能基团,提供必要的结构多样性和复杂性(Wallace et al., 2005)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-4-chloro-5-(chloromethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRXPDUDLFKNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-5-(chloromethyl)-2-methylbenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

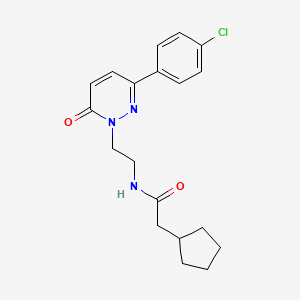

![2-Oxa-6-azaspiro[4.5]dec-8-ene hydrochloride](/img/structure/B2524340.png)

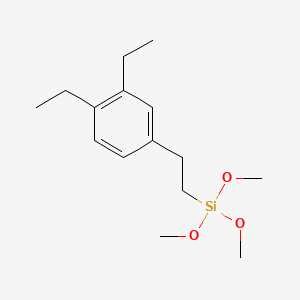

![N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2524347.png)

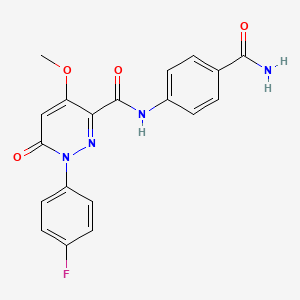

![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)

![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)